ruthenium(IV)oxide hydrate
Description
Significance and Research Trajectory of Hydrous Ruthenium(IV) Oxide
The significance of hydrous ruthenium(IV) oxide stems primarily from its remarkable pseudocapacitive behavior, which allows it to store significantly more charge than traditional electric double-layer capacitors. researchgate.netresearchgate.net This has made it a benchmark material for supercapacitor electrodes, devices that bridge the gap between conventional capacitors and batteries by offering high power density and long cycle life. researchgate.netsc.edu Research has shown that the water content within the material's structure plays a crucial role in its electrochemical performance, facilitating proton conduction and enabling rapid and reversible faradaic reactions. researchgate.netacs.org
Historical Context of Ruthenium Oxide Hydrate (B1144303) Academic Investigations
The study of ruthenium oxides dates back several decades, with initial interest driven by their catalytic properties in various chemical reactions, such as the oxidation of hydrogen chloride in the Deacon process. wikipedia.org The exploration of its hydrated form for electrochemical applications gained significant momentum in the latter half of the 20th century. A pivotal moment in its academic investigation was the discovery of its exceptional pseudocapacitance, which sparked a wave of research into its potential for energy storage. sc.edu
Early synthesis methods often involved the precipitation of ruthenium salts in aqueous solutions, followed by thermal treatment. ijnnonline.net These methods, while effective, often resulted in materials with varying degrees of hydration and crystallinity, leading to a wide range of reported electrochemical properties. Over the years, more controlled synthesis techniques, such as sol-gel processes and hydrothermal synthesis, have been developed to achieve greater uniformity and tailor the material's properties for specific applications. researchgate.netlookchem.comosti.gov
Scope of Current Research Directions on Ruthenium(IV) Oxide Hydrate
Current research on ruthenium(IV) oxide hydrate is broad and dynamic, encompassing several key areas:
Advanced Synthesis and Nanostructuring: Researchers are actively exploring novel synthesis methods to create highly controlled nanostructures, such as nanoparticles, nanorods, and porous networks. researchgate.net The goal is to maximize the electrochemically active surface area and optimize ion and electron transport pathways.
Composite and Hybrid Materials: A significant portion of current research focuses on fabricating composite materials by integrating ruthenium(IV) oxide hydrate with conductive scaffolds like graphene and carbon nanotubes. mdpi.comscientificarchives.com These composites aim to leverage the synergistic effects between the high capacitance of the oxide and the excellent conductivity and mechanical stability of the carbonaceous materials.
Catalytic Applications: Beyond energy storage, the catalytic properties of hydrated ruthenium oxide continue to be an active area of investigation. rsc.org Research is exploring its use as a catalyst in a variety of reactions, including water oxidation for hydrogen production and the selective hydrogenation of biomass-derived chemicals. researchgate.netnih.govacs.org
Fundamental Understanding: Despite extensive research, a complete understanding of the charge storage mechanism and the precise role of water and structural disorder remains a subject of ongoing investigation. researchgate.netacs.org Advanced characterization techniques are being employed to probe the material's structure and dynamics at the atomic level.
The following table provides a summary of key properties and research findings related to Ruthenium(IV) Oxide Hydrate:
| Property/Research Area | Findings |
| Chemical Formula | RuO₂·xH₂O |
| Appearance | Blue-black powder lookchem.comscbt.com |
| CAS Number | 32740-79-7 nih.govfishersci.com |
| Molecular Weight | 151.08 g/mol (for RuO₂·H₂O) samaterials.com |
| Specific Capacitance | Can reach over 720 F/g, with some studies reporting values as high as 1120 F/g in composites. researchgate.netmdpi.com |
| Synthesis Methods | Precipitation, sol-gel, hydrothermal, electrodeposition, microwave-assisted. researchgate.netijnnonline.netlookchem.com |
| Key Applications | Supercapacitor electrodes, catalysts, resistors. wikipedia.orgsamaterials.comriyngroup.com |
| Crystal Structure | Typically amorphous or nanocrystalline, which is beneficial for its capacitive properties. researchgate.netlookchem.com |
Structure
2D Structure
Properties
IUPAC Name |
oxygen(2-);ruthenium(4+);hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.2O.Ru/h1H2;;;/q;2*-2;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHVJXDGVHLPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[O-2].[Ru+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for Ruthenium Iv Oxide Hydrate
Solution-Based Precipitation and Sol-Gel Routes
Solution-based methods offer versatile control over the composition, particle size, and morphology of the resulting ruthenium(IV) oxide hydrate (B1144303). These techniques typically involve the chemical transformation of a soluble ruthenium precursor in a liquid medium.
Autocatalytic Reduction in Aqueous Systems
The autocatalytic reduction of ruthenium tetroxide (RuO₄) in aqueous solutions can be exploited to produce electrostatically stabilized hydrosols of pristine ruthenium dioxide hydrate. wikipedia.org Another approach involves the electroless deposition of ruthenium onto a carbon substrate, where the deposited ruthenium particles are subsequently oxidized. sc.edu This process can be performed electrochemically or through heat-treatment. sc.edu
Sol-Gel Precipitation Techniques for Hydrous Ruthenium Oxide
Sol-gel processes are widely employed for the synthesis of hydrous ruthenium oxide due to the ability to produce amorphous materials with high specific capacitance. sc.eduucf.edu This method typically involves the hydrolysis and condensation of a ruthenium precursor, such as ruthenium trichloride (B1173362) (RuCl₃·xH₂O), to form a gel. nih.govacs.org The subsequent aging and drying of this gel yield hydrous ruthenium oxide. sc.edu A modified sol-gel technique, assisted by a template, has been used to synthesize crystalline RuO₂ nanowires. nih.govacs.org This process involves impregnating a polycarbonate template with a solution of ruthenium trichloride in ethanol, followed by reaction with propylene (B89431) oxide vapors to form the hydrous RuO₂ gel within the template's pores. acs.org
| Precursor | Solvent | Gelling Agent/Process | Resulting Material | Reference |
| Ruthenium Trichloride (RuCl₃·xH₂O) | Ethanol | Propylene Oxide Vapor | Hydrous RuO₂ Gel | acs.org |
| Ruthenium Trichloride (RuCl₃·xH₂O) | Water | pH adjustment | Hydrous Ruthenium Oxide Precipitate | sc.edu |
Electrodeposition and Electroplating Methods for Film Formation
Electrodeposition is a cost-effective and scalable method for preparing thin films of ruthenium(IV) oxide hydrate directly onto a conductive substrate. electrochemsci.org Amorphous and porous ruthenium oxide thin films can be deposited from an aqueous solution of ruthenium(III) chloride. ucf.edu The process of cathodic electrodeposition has been successfully used to deposit ruthenium oxide onto stainless steel and titanium substrates. ucf.eduresearchgate.net The thickness of the film can be controlled by the deposition parameters. researchgate.net
| Substrate | Precursor Solution | Deposition Method | Resulting Film Characteristics | Reference |
| Stainless Steel | Aqueous Ru(III)Cl₃ | Cathodic Electrodeposition | Amorphous and porous | ucf.edu |
| Titanium | Aqueous Ruthenium Chloride | Cathodic Electrodeposition | Nanocrystalline | researchgate.net |
| Indium Tin Oxide (ITO) | Aqueous Ruthenium Nitryl Complex | Electrochemical Deposition | Nanograins of tetragonal crystal structure | electrochemsci.org |
Hydrothermal and Solvothermal Synthesis of Nanoparticles
Hydrothermal and solvothermal methods utilize elevated temperatures and pressures in aqueous or non-aqueous solvents, respectively, to synthesize crystalline nanoparticles of ruthenium oxide. These methods offer excellent control over particle size and morphology. researchgate.netnih.gov For instance, hydrous crystalline RuO₂ nanoparticles with a uniform size of approximately 2.6 nm have been successfully prepared via hydrothermal synthesis at 180°C. researchgate.net The shape of the nanoparticles can be influenced by the choice of reducing agent, such as sodium citrate, ascorbic acid, or succinic acid. nih.govresearchgate.net
| Precursor | Reducing Agent | Temperature | Resulting Nanoparticle Characteristics | Reference |
| Ruthenium Trichloride | Sodium Citrate | 180°C | Hexagonal shaped nanocrystals (1-20 nm) | nih.gov |
| Ruthenium Trichloride | Ascorbic Acid | 180°C | Spherical nanoparticles (3-5 nm) | nih.gov |
| Ruthenium Trichloride | Succinic Acid | 180°C | Spherical nanoparticles (1-120 nm) | nih.gov |
| KRuO₄ | - | 200°C | Various ruthenium(V) oxides | warwick.ac.uk |
Solid-State and Thermal Decomposition Processes
Solid-state and thermal decomposition methods involve the transformation of a solid ruthenium precursor into ruthenium(IV) oxide hydrate through the application of heat.
Thermal Decomposition of Ruthenium Precursors
Thermal decomposition is a straightforward method for preparing ruthenium(IV) oxide. This process involves heating a ruthenium-containing precursor in a controlled atmosphere. Common precursors include ruthenium(III) chloride (RuCl₃) and ruthenium nitrosyl nitrate (B79036) (Ru(NO)(NO₃)₃). google.comnih.gov The decomposition of ruthenium nitrosyl nitrate in air at temperatures between 400°C and 800°C yields RuO₂ nanoparticles. researchgate.net The crystallite size of the resulting RuO₂ is dependent on the decomposition temperature. researchgate.net Similarly, ruthenium(III) acetylacetonate (B107027) can be thermally decomposed in air to form a mixture of RuO₂ and metallic Ru. researchgate.net
| Precursor | Decomposition Temperature | Atmosphere | Resulting Material | Reference |
| Ruthenium Nitrosyl Nitrate [Ru(NO)(NO₃)₃] | 400°C - 800°C | Air | RuO₂ Nanoparticles | researchgate.net |
| Ruthenium(III) Chloride (RuCl₃) | >300°C | Air | Ruthenium Dioxide | google.com |
| Ruthenium(III) Acetylacetonate | 200°C - 400°C | Air | Mixture of RuO₂ and Ru | researchgate.net |
Direct Solid-State Synthesis Approaches
A novel and direct solid-state route for synthesizing nano-scale hydrous ruthenium oxide has been developed, offering a straightforward alternative to solution-based methods. This procedure is notable for its simplicity and operation at ambient temperature. The synthesis involves the direct mixing of a ruthenium precursor, such as ruthenium(III) chloride hydrate (RuCl₃·xH₂O), with an alkali compound in a mortar. researchgate.net The mechanical grinding of the solid reactants initiates a reaction that yields RuO₂·xH₂O.
The resulting material from this room-temperature solid-state method is typically amorphous in nature. researchgate.net Characterization of the product reveals a mesoporous structure composed of nanoparticles, often in the size range of 30–40 nm. researchgate.net This solvent-free approach avoids complex precipitation or sol-gel processes, providing an efficient means to produce the hydrated oxide directly.
Advanced Fabrication for Tailored Morphologies
Control over the morphology of ruthenium(IV) oxide hydrate is crucial for many of its applications. Advanced fabrication techniques utilize templates and specific chemical environments to direct the growth of the material into highly ordered structures, such as mesoporous frameworks and one-dimensional nanostructures.
Surfactant-Templating for Mesoporous Ruthenium(IV) Oxide Hydrate
Surfactant-templating is a versatile method for creating materials with controlled porosity and high surface area. In the synthesis of mesoporous ruthenium(IV) oxide hydrate, surfactants act as structure-directing agents around which the oxide network forms. Both ionic and nonionic surfactants can be employed.
For instance, a self-assembly method using a soft template like the cationic surfactant cetyltrimethylammonium bromide (CTAB) can be used. acs.org In this process, a ruthenium salt precursor is converted into its hydrated form under basic hydrothermal conditions within the CTAB template, which is later removed through calcination to yield the mesoporous structure. acs.org
Nonionic surfactants, such as polyethylene (B3416737) glycol (PEG), have also been used as stabilizers. The addition of PEG during a co-precipitation synthesis can induce a morphological change in the resulting ruthenium oxide particles, shifting from spherical nanoparticles to one-dimensional nanorods. mdpi.com The surfactant kinetically controls the growth rates of different crystal faces through selective adsorption, influencing the final particle shape. ijnnonline.net
Template-Directed Synthesis of One-Dimensional Nanostructures
The fabrication of one-dimensional (1D) nanostructures like nanowires and nanoneedles can be achieved using hard templates, which provide a physical scaffold for the material's growth. Porous anodic alumina (B75360) membranes (PAAM) are commonly used templates for this purpose.
One-dimensional RuO₂ nanoneedles can be synthesized via template-assisted electrodeposition. acs.org In this method, a direct current is applied to deposit the material from an aqueous ruthenium(III) chloride solution directly into the cylindrical pores of a PAAM template at room temperature. acs.org After deposition, the alumina template can be selectively etched away, typically with sodium hydroxide (B78521), to release the freestanding nanoneedles. acs.org This electrochemical approach offers excellent control over the dimensions of the nanostructures.
Another approach is a template-directed, sol-gel synthesis to produce crystalline RuO₂ nanowires. acs.org This technique involves filling the pores of a template with a precursor solution, which then undergoes a gelation process. Subsequent heat treatment crystallizes the material into nanowires. acs.org
| Parameter | Template-Assisted Electrodeposition | Template-Directed Sol-Gel Synthesis |
|---|---|---|
| Template | Porous Anodic Alumina Membrane (PAAM) | Generic Porous Template |
| Precursor | Aqueous Ruthenium(III) chloride (RuCl₃) | Ruthenium(III) chloride (RuCl₃) in ethanol |
| Resulting Nanostructure | Nanoneedles (~100 nm diameter) | Nanowires (~128 nm diameter) |
| Key Process Step | Potentiostatic electrodeposition | Gelation followed by heat treatment (e.g., 600 °C) |
Electroless Deposition on Composite Substrates
Electroless deposition is a method for plating a substrate without the use of an external electrical current. A novel method for the electroless plating of ruthenium has been developed for use on various porous or solid substrates, such as porous stainless steel (PSS) or ceramic tubes. msrjournal.com
The process involves a specially formulated plating bath. A key feature of this bath is the use of a reducing agent, such as hydrazine, to reduce the ruthenium ions from the precursor, typically a ruthenium chloride solution. google.com The deposition is carried out in a strong alkaline environment at an elevated temperature, for example, 328 K. msrjournal.com The composition of the bath, temperature, and plating time are critical parameters that control the rate of deposition and the thickness of the resulting ruthenium layer. msrjournal.com While this process deposits metallic ruthenium, it is a crucial step in creating composite materials where the ruthenium layer can be subsequently oxidized to form the hydrated oxide. sc.edu
| Component | Function | Example Substance |
|---|---|---|
| Ruthenium Source | Provides Ruthenium ions for deposition | Ruthenium Chloride |
| Reducing Agent | Reduces Ru ions to metallic Ru | Hydrazine |
| Environment | Maintains bath stability and reaction rate | Strongly alkaline (pH > 13) |
| Operating Temperature | Controls deposition kinetics | ~55°C (328 K) |
Control over Hydration Level during Ruthenium(IV) Oxide Synthesis
The degree of hydration, represented by 'x' in the formula RuO₂·xH₂O, is a critical parameter that significantly influences the material's properties. This hydration level is not fixed and can be controlled, most commonly through post-synthesis thermal treatment, or annealing.
Hydrated ruthenium oxide synthesized through methods like sol-gel precipitation or the direct solid-state route is often amorphous. researchgate.netsc.edu The water content in this amorphous phase is typically high. The degree of hydration can be precisely controlled by heating the material at different temperatures in a controlled atmosphere. sc.edu
Research has shown a clear correlation between the annealing temperature and the material's crystallinity and water content. At lower temperatures (e.g., below 200°C), the material retains much of its bound water and remains largely amorphous. researchgate.net As the annealing temperature is increased (e.g., to 300°C or 400°C), a gradual phase transition from amorphous to crystalline occurs. researchgate.netsc.edu This crystallization process is accompanied by the loss of water molecules. Therefore, by carefully selecting the annealing temperature, one can tailor the hydration level of the final ruthenium(IV) oxide product.
| Annealing Temperature (°C) | Resulting Phase | Effect on Hydration |
|---|---|---|
| 150 | Amorphous | High level of hydration retained |
| 175 | Transitioning | Significant water loss begins |
| > 200 | Increasingly Crystalline | Progressive dehydration |
| 400 | Crystalline | Low level of hydration |
Advanced Structural and Morphological Characterization of Ruthenium Iv Oxide Hydrate Phases
Microscopic Techniques for Morphological and Nanostructural Analysis
Microscopy offers a direct visualization of the physical form and arrangement of ruthenium(IV) oxide hydrate (B1144303), from the macroscopic surface down to the atomic scale.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a pivotal technique for examining the surface topography and morphology of ruthenium(IV) oxide hydrate. SEM analysis reveals that the morphology is highly dependent on the synthesis method and post-synthesis treatments, such as annealing.
Studies on green-synthesized ruthenium oxide nanoparticles (RuONPs) have shown that the particles can consist of hexagonal-like platelets and giant octahedral cuboid-like structures. nih.gov A significant degree of agglomeration is often observed in these samples, which can impact the available surface area. nih.gov In other preparations, the material appears as a dense layer covered by the agglomeration of particles, forming a porous structure. sphinxsai.com At higher magnifications, a grained, porous structure of tetragonal RuO₂ can be clearly seen. sphinxsai.com When subjected to thermal treatment, the surface can evolve, forming a wrinkle-like structure. researchgate.net
Table 1: Surface Morphologies of Ruthenium(IV) Oxide Hydrate Observed by SEM
| Preparation Method/Condition | Observed Morphology | Source(s) |
|---|---|---|
| Green Synthesis | Agglomerated hexagonal-like platelets and cuboid-like structures | nih.gov |
| Sol-Gel Spin Coating | Dense layer covered by agglomerated particles, forming a porous structure | sphinxsai.com |
| Thermal Treatment | Wrinkle-like structure | researchgate.net |
Transmission Electron Microscopy (TEM) for Particle Size and Crystal Structure
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, enabling the determination of individual particle size, shape, and the local crystal structure. TEM studies on RuO₂·xH₂O have shown that particle size is strongly influenced by annealing temperature; as the temperature increases, the particle size also increases. researchgate.net
In conjunction with imaging, selected area electron diffraction (SAED), a technique available in TEM, is used to distinguish between amorphous and crystalline phases. For RuO₂·xH₂O, SAED patterns have demonstrated that samples annealed at temperatures below 116 °C tend to be amorphous, while those treated at higher temperatures exhibit a crystalline phase. researchgate.net The amorphous phase, with its more disordered structure, is linked to specific electrochemical properties. researchgate.net High-resolution TEM (HRTEM) can further reveal the fine details of the crystal lattice in crystalline samples. chemrxiv.org
Table 2: TEM and SAED Findings for Ruthenium(IV) Oxide Hydrate
| Analysis Technique | Key Finding | Condition | Source(s) |
|---|---|---|---|
| TEM | Particle size increases with annealing temperature. | Varied annealing temperatures | researchgate.net |
| SAED | Powders are amorphous. | Annealing temperature <116 °C | researchgate.net |
| SAED | Powders become crystalline. | Annealing temperature >116 °C | researchgate.net |
| HRTEM | Reveals fine details of the crystal lattice. | N/A | chemrxiv.org |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is employed to quantitatively measure the surface topography and roughness of ruthenium(IV) oxide hydrate, particularly in thin-film applications. umn.edu AFM can reveal changes in surface morphology as a function of film thickness and the substrate used for deposition. umn.edu For instance, an 87-nm-thick ruthenium film was found to have a root mean square (rms) roughness of 1.5 nm, indicating a relatively smooth surface. harvard.edu This level of detail is crucial for correlating physical structure with electrochemical activity. umn.edu
Spectroscopic and Diffraction Analyses for Crystalline and Amorphous Structures
While microscopy provides visual information, spectroscopic and diffraction techniques are necessary to probe the atomic-level arrangement and differentiate between ordered (crystalline) and disordered (amorphous) structures within the material.
X-ray Diffraction (XRD) for Crystallinity, Phase Structure, and Particle Size
X-ray Diffraction (XRD) is the primary technique used to assess the crystallinity, identify the phase structure, and estimate the particle size of ruthenium(IV) oxide hydrate. The XRD patterns of RuO₂·xH₂O are highly sensitive to the water content and thermal history of the sample. acs.orgresearchgate.net
Highly hydrated and low-temperature annealed samples typically exhibit broad, diffuse XRD patterns, which are characteristic of amorphous or semi-amorphous materials. researchgate.netresearchgate.netresearchgate.net As the material is annealed at higher temperatures (e.g., above 160-200 °C), sharp diffraction peaks emerge, indicating a phase transition from an amorphous to a crystalline state. researchgate.net These sharp peaks correspond to the rutile-type tetragonal structure of anhydrous RuO₂. sphinxsai.comnih.govmaterialsproject.org Even in samples that appear amorphous by standard XRD, a more detailed analysis using atomic pair density function (PDF) shows that the short-range atomic structure can still resemble the anhydrous rutile RuO₂ structure up to a scale of 0.7 nm. acs.orgresearchgate.net This suggests that hydrous ruthenium oxide can be a composite of rutile-like RuO₂ nanocrystals dispersed within a matrix of structural water. acs.orgresearchgate.net
The average crystallite size of the nanoparticles can be estimated from the broadening of the XRD peaks using the Scherrer equation. nih.govnih.gov
Table 3: XRD Characteristics of Ruthenium(IV) Oxide Hydrate
| Condition | XRD Pattern | Inferred Structure | Source(s) |
|---|---|---|---|
| High water content (e.g., x = 0.84) | Broad, diffuse scattering | Amorphous | acs.orgresearchgate.net |
| Annealing T < 160 °C | No evidence of crystallinity | Amorphous | researchgate.net |
| Annealing T > 200 °C | Sharp, intense peaks | Crystalline (Rutile) | sphinxsai.comresearchgate.net |
| Low water content (e.g., x = 0.02) | Sharp Bragg peaks | Crystalline (Rutile) | acs.orgresearchgate.net |
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local atomic and electronic structure around the ruthenium atoms, providing information that is complementary to XRD, especially for amorphous materials. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES analysis of the Ru K-edge can provide information on the oxidation state of ruthenium. researchgate.netdiamond.ac.uk However, it has been noted that XANES cannot easily distinguish between Ru(III) and Ru(IV) in hydrous oxide forms. researchgate.net
EXAFS analysis yields precise information about the local coordination environment, including bond distances and coordination numbers of neighboring atoms. researchgate.net EXAFS studies show significant differences between the short-range structures of anhydrous and hydrous ruthenium oxides. researchgate.net Anhydrous RuO₂ has the well-defined rutile structure, which consists of a three-dimensional network of linked RuO₆ octahedra. researchgate.netresearchgate.net In contrast, a partially hydrous form like RuO₂·0.29H₂O is rutile-like only at the core RuO₆ unit and becomes progressively disordered beyond it. researchgate.net The highly hydrous, amorphous form (e.g., RuO₂·2.32H₂O) is composed of disordered chains of RuO₆ octahedra that lack three-dimensional order. researchgate.net
Table 4: Local Structural Parameters from EXAFS for Ruthenium Oxides
| Material | Ru-O Bond Distance (Å) | Ru-Ru Bond Distance (Å) | Structural Description | Source(s) |
|---|---|---|---|---|
| Anhydrous RuO₂ (Rutile) | 1.94, 1.98 | 3.11 | 3D chains of RuO₆ octahedra | researchgate.netrsc.org |
| RuO₂·0.29H₂O | Similar to anhydrous RuO₂ | N/A | Rutile-like core, disordered beyond | researchgate.net |
| RuO₂·2.32H₂O | N/A | N/A | Disordered chains of RuO₆ octahedra, no 3D order | researchgate.net |
X-ray Absorption Near-Edge Structure (XANES) for Electronic States
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful technique for probing the electronic state of ruthenium in ruthenium(IV) oxide hydrate. The position and features of the Ru K-edge absorption spectrum provide critical information about the oxidation state and local coordination environment of the ruthenium atoms.
Studies comparing the Ru K-edge spectra of anhydrous ruthenium dioxide (RuO₂), various hydrated forms (RuO₂·xH₂O), and ruthenium metal standards reveal a distinct edge shift between the metallic and oxidized forms. This shift is a direct consequence of the different core-hole interactions between the X-rays and the Ru⁰ and Ru⁴⁺ species. However, a notable limitation of XANES is its difficulty in distinguishing between Ru(III) and Ru(IV) oxidation states within the hydrous oxide matrix. psu.eduacs.org This is because the K-edge energies for Ru³⁺ and Ru⁴⁺ are remarkably similar. psu.edu
Despite the invariance in K-edge energies for Ru(III) and Ru(IV), the near-edge features of the spectra for anhydrous RuO₂, partially hydrous RuO₂·0.29H₂O, and amorphous hydrous RuO₂·2.32H₂O are not identical. psu.eduacs.org These differences in spectral shape indicate that the short-range atomic structures and local coordination geometries vary significantly among these compounds, even when the primary oxidation state is +4. The diversity in the leading edge and white line shapes can be attributed to differences in the local environment, which are further elucidated by EXAFS analysis.
Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments
While XANES provides information on electronic states, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy offers detailed insights into the local atomic environment, including bond distances and coordination numbers. EXAFS studies have been instrumental in revealing the structural differences between anhydrous and hydrous phases of ruthenium oxide.
EXAFS analysis demonstrates that the local atomic structure of RuO₂·xH₂O is highly dependent on its water content. Anhydrous RuO₂ possesses the well-defined rutile structure, which consists of a three-dimensional network of linked RuO₆ octahedra. researchgate.net As the degree of hydration increases, the structure becomes progressively more disordered.
In a partially hydrated sample, such as RuO₂·0.29H₂O, the local environment around the ruthenium core (RuO₆) remains rutile-like. researchgate.net However, the connectivity between the RuO₆ octahedra is reduced, and the structure becomes increasingly disordered beyond this core. For a highly hydrated, amorphous sample like RuO₂·2.32H₂O, the structure is composed of disordered chains of RuO₆ octahedra that exhibit no significant chain-to-chain linking, resulting in a loss of three-dimensional order. researchgate.netresearchgate.net This structural model, featuring unconnected, twisted chains of RuO₆ octahedra, is derived directly from EXAFS fitting results. researchgate.net
The analysis of the radial distribution function (RDF) obtained from EXAFS data allows for the quantification of interatomic distances and coordination numbers.
Table 1: EXAFS-Derived Structural Parameters for Ruthenium Oxide Phases
| Phase | Shell | Bond Distance (Å) | Coordination Number (n) |
|---|---|---|---|
| Anhydrous RuO₂ | Ru-O | 1.98 | 6.0 |
| Ru-Ru | 3.10 | 2.0 | |
| Ru-Ru | 3.54 | 8.0 | |
| RuO₂·0.29H₂O | Ru-O | 1.97 | 6.0 |
| Ru-Ru | 3.12 | 1.1 | |
| Ru-Ru | 3.55 | 2.3 | |
| RuO₂·2.32H₂O | Ru-O | 2.00 | 6.0 |
This table presents a summary of findings from EXAFS analyses, illustrating the changes in local atomic structure with increasing hydration. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the chemical bonds present in ruthenium(IV) oxide hydrate, particularly for confirming its hydrous nature. The FTIR spectra of hydrous RuO₂ samples show distinct absorption bands that are absent in their anhydrous counterparts.
The most prominent features in the FTIR spectrum of RuO₂·xH₂O are broad absorption bands in the region of 3000-3600 cm⁻¹, which are characteristic of the O-H stretching vibrations of water molecules and hydroxyl groups. nih.gov A band around 1620-1630 cm⁻¹ is also typically observed, corresponding to the H-O-H bending vibration of entrapped water molecules. nih.govresearchgate.net The presence of these bands provides direct evidence of hydration.
Furthermore, FTIR can help distinguish between different types of water within the material, such as physically adsorbed water and chemically bound hydroxyl groups. The analysis of these spectral features is crucial for understanding the nature of water's interaction with the ruthenium oxide framework. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides detailed information about the elemental composition and oxidation states at the surface of ruthenium(IV) oxide hydrate.
The Ru 3d core level spectrum is often used to identify the oxidation state of ruthenium. However, the Ru 3d₃/₂ peak significantly overlaps with the C 1s signal from adventitious carbon, which can complicate the analysis. researchgate.netthermofisher.com To circumvent this issue, the Ru 3p core-line spectrum is frequently analyzed instead. nih.gov The Ru 3p₃/₂ spectra can be deconvoluted to identify contributions from different oxidation states, typically Ru⁴⁺ and sometimes Ru³⁺, indicating a mixed-valence surface. nih.gov For RuO₂, the Ru 3d₅/₂ peak is typically observed around a binding energy of 280.7-280.8 eV. thermofisher.comresearchgate.net
The O 1s spectrum is particularly informative for characterizing hydrous oxides. It can be deconvoluted into multiple components that represent different oxygen species:
Lattice Oxygen (Ru-O-Ru): Typically found at the lowest binding energy, around 529.3-529.8 eV. nih.govresearchgate.net
Hydroxyl Groups (Ru-OH): Occur at an intermediate binding energy, approximately 530.9-531.2 eV. nih.govresearchgate.net
Confined/Adsorbed Water (H₂O): Appears at the highest binding energy, around 531.9-533 eV. nih.govresearchgate.net
The relative areas of these peaks provide a quantitative measure of the different oxygen-containing species on the surface, confirming the hydrated nature of the material and allowing for the study of its surface chemistry. psu.eduresearchgate.net
Table 2: Representative XPS Binding Energies for Species in Hydrous Ruthenium Oxide
| Spectrum | Species | Typical Binding Energy (eV) |
|---|---|---|
| Ru 3d₅/₂ | Ru⁴⁺ in RuO₂ | 280.8 |
| Ru 3p₃/₂ | Ru⁴⁺ in RuO₂ | 462.7 - 463.3 |
| Ru³⁺ | 465.2 | |
| O 1s | Ru-O-Ru | 529.8 |
| Ru-OH | 531.2 |
This table summarizes typical binding energies observed in XPS studies of hydrous ruthenium oxide, aiding in the identification of surface species. nih.govresearchgate.net
Thermogravimetric Analysis for Hydration Content and Thermal Stability
Thermogravimetric Analysis (TGA) is a fundamental technique for quantifying the water content (x in RuO₂·xH₂O) and assessing the thermal stability of ruthenium(IV) oxide hydrate. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate.
A typical TGA curve for RuO₂·xH₂O shows distinct weight loss steps corresponding to the removal of different forms of water. An initial weight loss at temperatures below 200°C is generally attributed to the removal of physically adsorbed and loosely bound water molecules. nih.govwarwick.ac.uk A subsequent, more gradual weight loss at higher temperatures (typically up to ~400-500°C) corresponds to the removal of chemically bound water through the condensation of adjacent hydroxyl groups (dehydroxylation). nih.govwarwick.ac.uk Anhydrous, crystalline RuO₂ shows negligible weight loss over the same temperature range. nih.gov
By quantifying the total weight loss, the value of 'x' in the empirical formula RuO₂·xH₂O can be precisely determined. For instance, TGA results have been used to identify compositions such as RuO₂·2.70H₂O. nih.gov This information is critical as the degree of hydration significantly influences the material's electrochemical and catalytic properties. The temperature at which dehydroxylation occurs also provides a measure of the material's thermal stability.
Surface Area and Porosity Characterization
Nitrogen Adsorption-Desorption Isotherms (BET)
The Brunauer-Emmett-Teller (BET) method, which relies on the analysis of nitrogen adsorption-desorption isotherms, is the standard technique for determining the specific surface area and characterizing the porous nature of ruthenium(IV) oxide hydrate. High surface area is often a desirable characteristic for applications in catalysis and energy storage.
The analysis reveals that hydrous forms of ruthenium oxide typically possess significantly higher specific surface areas compared to their crystalline, anhydrous counterparts. For example, commercially available RuO₂ may have a BET surface area in the range of 80-100 m²/g. fuelcellstore.com In contrast, hydrous ruthenium oxide can exhibit different surface areas depending on the synthesis method and support material, which can influence its performance. The shape of the isotherm and the hysteresis loop provide qualitative information about the pore structure (e.g., microporous, mesoporous, or macroporous). Further analysis of the isotherm data using models like the Barrett-Joyner-Halenda (BJH) method can yield quantitative information on pore size distribution and pore volume. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| Ruthenium(IV) oxide hydrate | RuO₂·xH₂O |
| Ruthenium dioxide | RuO₂ |
| Ruthenium | Ru |
| Ruthenium trichloride (B1173362) | RuCl₃ |
| Ruthenium tetroxide | RuO₄ |
| Carbon | C |
Pore Volume and Size Distribution Analysis
The porous structure of ruthenium(IV) oxide hydrate is a critical characteristic that significantly influences its performance in applications such as catalysis and electrochemical energy storage. A comprehensive understanding of its pore volume and size distribution is achieved through advanced analytical techniques, primarily based on gas adsorption and desorption phenomena.
Nitrogen adsorption-desorption isotherm analysis is the most common method employed to characterize the porous nature of ruthenium(IV) oxide hydrate. nih.govnorlab.com This technique involves exposing the material to nitrogen gas at cryogenic temperatures (typically 77 K) and measuring the amount of gas adsorbed at various relative pressures. The resulting isotherm provides valuable information about the surface area and porous structure of the material.
The shape of the nitrogen adsorption-desorption isotherm can be classified according to the International Union of Pure and Applied Chemistry (IUPAC) classifications, which helps in identifying the type of porosity present. For instance, a Type IV isotherm is characteristic of mesoporous materials (pore diameters between 2 and 50 nm), often exhibiting a hysteresis loop between the adsorption and desorption branches. researchgate.net This hysteresis is a result of capillary condensation occurring in the mesopores.
From the adsorption data, the specific surface area is calculated using the Brunauer-Emmett-Teller (BET) method. lucideon.comresearchgate.net The BET theory describes the multilayer adsorption of gas molecules on a solid surface and allows for the determination of the monolayer capacity, from which the total surface area can be derived.
Research findings have shown that the synthesis method and post-synthesis treatments significantly affect the porous characteristics of ruthenium(IV) oxide hydrate. For example, different annealing temperatures can alter the degree of hydration and crystallinity, which in turn impacts the pore structure.
Below is a data table summarizing representative findings on the pore characteristics of ruthenium(IV) oxide hydrate from various research studies.
| Material Description | Specific Surface Area (BET) (m²/g) | Pore Volume (cm³/g) | Average Pore Radius (Å) | Analytical Method(s) |
|---|---|---|---|---|
| Ruthenium Oxide Nanoparticles | 64.5 | Not Reported | 16 | BET, BJH researchgate.net |
| Mesoporous Ruthenium Oxide (MP-RuO₂) | Not Reported | Not Reported | 36 (peak at 72 Å diameter) | N₂ adsorption-desorption, NLDFT acs.org |
| Hydrous Ruthenium Oxide (sol-gel) | Not Reported (implied high) | Not Reported | <10 (micropores) | General characterization sc.edu |
Note: The data presented are illustrative and can vary significantly based on the specific synthesis conditions and hydration state of the ruthenium(IV) oxide hydrate.
The Dubinin-Astakhov (DA) plot is another method that can be used to determine the pore radius, and it has been shown to yield slightly different results compared to the BJH method, with one study finding a pore radius of 13.5 Å using the DA method for ruthenium oxide nanoparticles. researchgate.net The choice of the model for analysis (e.g., BJH, Non-Local Density Functional Theory - NLDFT) can influence the calculated pore size distribution. norlab.comacs.org
Electrochemical Applications of Ruthenium Iv Oxide Hydrate
Pseudocapacitance and Energy Storage Mechanisms
The high capacitance of ruthenium(IV) oxide hydrate (B1144303) stems from its unique properties as a mixed electronic-protonic conductor researchgate.netresearchgate.net. The charge storage mechanism involves redox transitions of ruthenium ions, facilitated by the intercalation and deintercalation of protons from the electrolyte into the hydrated oxide structure.
The exceptional pseudocapacitive performance of ruthenium(IV) oxide hydrate is intrinsically linked to its ability to conduct both electrons and protons effectively. Research suggests that for hydrous ruthenium oxide (RuO₂·xH₂O), the material consists of interconnected ruthenium oxide regions that provide pathways for electronic conduction, while the hydrous regions within the nanoparticles allow for facile proton permeation deep into the material's bulk for efficient charge storage nii.ac.jp.
Electrochemical impedance spectroscopy studies have been crucial in deconvoluting the roles of electron and proton transport. These analyses indicate that the charge-transfer resistance through the electrode film is not significantly affected by the water content. Instead, the capacitor's frequency response is predominantly governed by protonic conduction nih.govscilit.comacs.org. In materials with higher water content, the capacitor response is observed at lower frequencies, which is attributed to factors like electrolyte exhaustion within the film or the use of hydrated interparticle micropores that have high ionic resistance nih.govscilit.comacs.orgresearchgate.net.
In another form, the layered crystalline material known as ruthenic acid hydrate (H₀.₂RuO₂.₁·nH₂O), the conduction pathways are more distinctly separated. Electronic conduction occurs through 0.4 nm thick crystalline ruthenium oxide slabs, while protonic conduction takes place in the interleaved hydrous layers nii.ac.jp. This structural arrangement demonstrates the critical importance of having distinct yet interconnected pathways for both charge carriers to achieve high-performance energy storage nih.govscilit.com. Ultimately, effective charge storage requires a delicate balance between electron transport, which occurs along dioxo bridges, and proton transport through the structural water researchgate.net.
The amount of structural water, or the hydration level, in ruthenium(IV) oxide hydrate is a critical parameter that profoundly influences its specific capacitance. However, the relationship is not linear. Research has shown that the specific capacitance is not a monotonic function of water content; instead, it reaches a maximum at an optimal hydration level researchgate.net.
Unannealed, highly hydrous ruthenium oxide (e.g., with approximately two water molecules per RuO₂) exhibits a specific capacitance of around 527 F/g researchgate.netresearchgate.net. When this material is annealed, its water content decreases. The specific capacitance reaches a peak value, reported to be between 720 F/g and 900 F/g, after annealing at approximately 150°C researchgate.net. This optimal state corresponds to a composition of roughly RuO₂·0.5H₂O researchgate.netresearchgate.net. This peak in performance is believed to occur when the local structure provides an ideal balance of pathways for both proton and electron transport researchgate.net.
Further heating beyond this optimal point leads to a significant drop in capacitance as the material loses more structural water and begins to crystallize, which impedes proton diffusion sc.eduresearchgate.net. While a higher water content can increase the energy density, it generally comes at the cost of power density, as the increased ionic resistance slows the capacitor's frequency response nii.ac.jpnih.gov.
| Material Composition | Annealing Temperature (°C) | Specific Capacitance (F/g) |
|---|---|---|
| RuO₂·~2.0H₂O | Unannealed | 527 |
| RuO₂·0.5H₂O | ~150 | 720 - 900 |
Note: Data compiled from sources researchgate.netresearchgate.net. Specific capacitance was determined in H₂SO₄ electrolyte.
The crystallographic structure of ruthenium oxide plays a significant role in its charge storage capabilities. Generally, amorphous or poorly crystalline phases of hydrous ruthenium oxide exhibit superior pseudocapacitive performance compared to their highly crystalline, anhydrous counterparts.
Hydrous ruthenium oxide (RuO₂·xH₂O) prepared by sol-gel methods is typically amorphous as determined by X-ray diffraction researchgate.netresearchgate.net. This disordered structure, composed of chains of RuO₆ octahedra with no long-range, three-dimensional order, is crucial for its high capacitance researchgate.net. The amorphous nature provides a more open and flexible framework, facilitating proton diffusion and access to a larger number of active ruthenium sites throughout the bulk of the material.
However, some crystalline forms can still exhibit good performance. For instance, layered ruthenic acid hydrate (H₀.₂RuO₂.₁·nH₂O) is a lamellar crystalline oxide that achieves specific capacitance up to 400 F/g because its structure is specifically designed with hydrous interlayers for proton conduction nii.ac.jp. Electrochemically deposited crystalline RuO₂ has also been reported to achieve a specific capacitance of 498 F/g electrochemsci.org.
The pseudocapacitive behavior of ruthenium(IV) oxide hydrate is highly dependent on the electrolyte used, as the charge storage mechanism involves the interaction of ions from the electrolyte (primarily protons) with the oxide electrode. The material has been tested in a variety of aqueous electrolytes, including acidic, neutral, and alkaline solutions.
The highest specific capacitance values are typically reported in acidic electrolytes, such as sulfuric acid (H₂SO₄) electrochemsci.orgnii.ac.jp. The high concentration and mobility of protons in acidic media facilitate the rapid and efficient redox reactions (Ru⁴⁺ ↔ Ru³⁺, etc.) that underpin the pseudocapacitance.
Studies on layered ruthenic acid hydrate have compared its performance in different electrolytes. In 0.5 M H₂SO₄, a specific capacitance of up to 390 F/g was obtained. The performance was slightly lower in neutral (1 M KCl) and alkaline (1 M KOH) electrolytes researchgate.net. This difference is attributed to the different charge-carrying ions and their interaction with the electrode material. In neutral and alkaline solutions, charge storage may involve the intercalation of alkali cations (e.g., K⁺), which are larger and less mobile than protons, potentially leading to slower kinetics and lower capacitance.
| Electrolyte | Type | Specific Capacitance (F/g) |
|---|---|---|
| 0.5 M H₂SO₄ | Acidic | Up to 390 |
| 1 M KCl | Neutral | Slightly lower than H₂SO₄ |
| 1 M KOH | Alkaline | Slightly lower than H₂SO₄ |
Note: Data compiled from source researchgate.net.
Supercapacitor Electrode Materials Development
While ruthenium(IV) oxide hydrate exhibits excellent intrinsic properties, significant research has focused on further optimizing its performance for practical supercapacitor applications. The high cost of ruthenium necessitates strategies to maximize its utilization and specific capacitance, ensuring cost-effective energy storage.
Several key strategies have been developed to enhance the properties of ruthenium(IV) oxide hydrate electrodes, focusing on controlling morphology, structure, and conductivity.
Thermal Treatment: As discussed previously, annealing temperature is a critical optimization parameter. A controlled heat treatment process, typically around 100-150°C, can optimize the water content to achieve maximum specific capacitance by balancing proton and electron conductivity sc.eduresearchgate.netresearchgate.net.
Carbon Nanotubes (CNTs) and Graphene: Creating hybrid foams by anchoring hydrous ruthenium oxide nanoparticles to graphene and CNTs has resulted in electrodes with a specific capacitance of 502.78 F/g and an areal capacitance of 1.11 F/cm² nih.gov.
Activated Carbon: Loading small amounts of ruthenium oxide (e.g., 7.1 wt%) into activated carbon has been shown to increase the specific capacitance by about 20% compared to the bare carbon researchgate.net.
Reduced Graphene Oxide (rGO): Composites of ultra-fine ruthenium oxide quantum dots on rGO have achieved exceptionally high specific capacitance, with one study reporting a value of 1120 F/g at a current density of 1 A/g mdpi.com.
Advanced Synthesis and Deposition Techniques: The method used to prepare and deposit the electrode material significantly impacts its final properties.
Spray Pyrolysis: This technique allows for the deposition of thin films, where properties can be tuned by adjusting parameters like substrate temperature shahucollegelatur.org.in.
Atomic Layer Deposition (ALD): ALD enables the conformal coating of highly active ruthenium oxide onto complex, high-surface-area nanostructures like vertically aligned CNTs. This method has produced electrodes with a specific capacitance of 644 F/g and excellent high-rate capability rsc.org.
These optimization strategies have successfully pushed the performance of ruthenium(IV) oxide hydrate electrodes closer to their theoretical limits, making them highly competitive materials for high-performance energy storage devices rsc.orgtaylorandfrancis.com.
| Electrode Material/Optimization Strategy | Specific Capacitance (F/g) |
|---|---|
| RuO₂·0.5H₂O (Optimized Annealing) | 720 - 900 |
| RuO₂ Nanoparticles on Graphene/CNT Foam | 502.78 |
| RuO₂ Quantum Dots on Reduced Graphene Oxide | 1120 |
| RuO₂ Coating on CNTs via ALD | 644 |
| Electrodeposited Crystalline RuO₂ | 498 |
Note: Data compiled from sources electrochemsci.orgresearchgate.netnih.govmdpi.comrsc.org.
Composite Materials with Carbonaceous Supports for Enhanced Performance
The inherent pseudocapacitive properties of ruthenium(IV) oxide hydrate are significantly enhanced when integrated with carbonaceous support materials. These composite structures leverage the high conductivity and large surface area of carbon scaffolds to improve charge propagation and accessibility to the electrochemically active ruthenium oxide. This synergistic relationship results in superior supercapacitor electrode performance compared to the individual components.
One notable example involves the creation of a three-dimensional (3D) architecture where sub-5 nm hydrous ruthenium oxide (RuO₂) nanoparticles are anchored onto a graphene and carbon nanotube (CNT) hybrid foam. nih.gov This composite material exhibits exceptional gravimetric and areal capacitance, which translates to a high energy density of 39.28 Wh kg⁻¹ and a power density of 128.01 kW kg⁻¹. nih.gov The interconnected network of CNTs and hydrous RuO₂ nanoparticles facilitates efficient charge transport and ion diffusion throughout the electrode structure. nih.gov
The loading of ruthenium oxide on the carbon support is a critical parameter influencing the electrochemical performance. While a higher RuO₂ content generally leads to increased specific capacitance due to its pseudocapacitive nature, it can also lead to particle aggregation, which limits the utilization of the active material. materialsciencejournal.orgmdpi.com Therefore, optimizing the RuO₂ loading is crucial for maximizing performance. For instance, a composite of RuO₂ nanoparticles on CNTs with a RuO₂/CNT mass ratio of 6:7 achieved a high specific capacitance of 953 F g⁻¹. researchgate.net
Interactive Data Table: Performance of Ruthenium(IV) Oxide Hydrate-Carbon Composites
| Composite Material | Specific Capacitance | Energy Density | Power Density | Reference |
|---|---|---|---|---|
| Hydrous RuO₂ on Graphene/CNT Foam | 502.78 F g⁻¹ | 39.28 Wh kg⁻¹ | 128.01 kW kg⁻¹ | nih.gov |
| 10 wt% RuO₂ on MWCNTs | 130 F g⁻¹ | - | - | scientificarchives.com |
| RuO₂ QDs (38 wt.%) on rGO | 1120 F g⁻¹ | - | - | mdpi.com |
| RuO₂ on SWNTs | 174 F g⁻¹ | 74 Wh kg⁻¹ | - | researchgate.net |
Electrochemical Cycling Stability and Long-Term Performance
Electrochemical cycling stability is a critical parameter for the practical application of supercapacitor electrodes. Ruthenium(IV) oxide hydrate, particularly when combined with carbonaceous supports, has demonstrated promising long-term performance. The carbon matrix not only enhances the conductivity and accessibility of the active material but also provides mechanical stability, mitigating the degradation of the electrode structure during repeated charge-discharge cycles.
A composite of hydrous RuO₂ nanoparticles anchored on a graphene and CNT hybrid foam exhibited excellent cycling stability, with approximately 106% capacitance retention after 8100 cycles. nih.gov The slight increase in capacitance during cycling can be attributed to the electrochemical activation of the active material. nih.gov Similarly, a composite of RuO₂ quantum dots on reduced graphene oxide (rGO) retained 89% of its initial capacitance after 10,000 charge-discharge cycles. mdpi.com The intimate contact between the ultra-small RuO₂ quantum dots and the rGO sheets ensures structural stability and prevents the agglomeration of the nanoparticles, which is a common failure mechanism. mdpi.com
The stability of these composites is also influenced by the nature of the interaction between the ruthenium oxide and the carbon support. For instance, a carbon matrix can protect partially hydrated RuO₂ from dissolution, leading to enhanced stability. core.ac.uk In a study of a bifunctional RuO₂ catalyst embedded in a carbon matrix, the material showed only a slight decrease in specific current density (retaining 93% of the initial value) after 100 potential sweeps. core.ac.uk
However, the long-term performance can be affected by factors such as the crystallinity of the ruthenium oxide. Heat treatment, which can increase the crystallinity of RuO₂, has been shown to adversely affect the performance and cycling stability of composite electrodes. sc.edu For example, some hydrous ruthenium oxide electrodes have shown poor cycling stability, retaining only a small fraction of their initial capacitance after a limited number of cycles. researchgate.net
Interactive Data Table: Cycling Stability of Ruthenium(IV) Oxide Hydrate Composites
| Composite Material | Capacitance Retention | Number of Cycles | Reference |
|---|---|---|---|
| Hydrous RuO₂ on Graphene/CNT Foam | ~106% | 8100 | nih.gov |
| RuO₂ QDs on rGO | 89% | 10,000 | mdpi.com |
| RuO₂ in Carbon Matrix | 93% (of initial current density) | 100 | core.ac.uk |
Electrocatalysis for Oxygen Evolution Reaction (OER)
Mechanistic Investigations of OER Activity on Ruthenium(IV) Oxide Hydrate
The mechanism of the oxygen evolution reaction (OER) on ruthenium(IV) oxide hydrate is a subject of intensive research, with studies pointing towards a complex interplay between surface redox events and the structure of the catalyst. Under OER conditions, the material undergoes structural changes, and therefore, understanding the operando structure is key to elucidating the reaction pathway. nih.govresearchgate.net
Investigations using operando X-ray absorption spectroscopy (XAS) have revealed that at low potentials, the ruthenium oxide is heavily hydrated. As the potential increases towards the OER onset, the material becomes progressively deprotonated. nih.govacs.org This deprotonation significantly impacts both the ruthenium and oxygen atoms within the lattice. Initially, the oxidation is centered on the ruthenium atoms, which reach an average oxidation state of Ru⁴⁺, possibly with a small fraction of Ru⁵⁺, at the onset of the OER. nih.govacs.org
At potentials above approximately 1.2 V versus the reversible hydrogen electrode (RHE), the oxidation is observed to occur on the oxygen lattice itself. nih.gov This "oxygen lattice activation" is particularly pronounced in amorphous ruthenium oxide and is proposed to be a key factor in its high catalytic activity. nih.govresearchgate.net The traditional OER mechanism on metal oxides involves the adsorption of oxygenated species on the catalyst surface. acs.org However, for highly active catalysts like ruthenium oxide, the participation of lattice oxygen in the reaction mechanism is a critical consideration. nih.gov The high covalency of the Ru-O bonds is thought to trigger this lattice oxygen oxidation, which contributes to the material's high activity but also its instability. nih.gov
Impact of Doping Strategies on OER Activity and Stability
Doping ruthenium(IV) oxide hydrate with other metal elements is a widely explored strategy to enhance its OER activity and, crucially, its operational stability. rsc.org The introduction of dopants can modify the electronic structure, create defects, and modulate the active sites of the catalyst. researchgate.net
A variety of dopants have been investigated, with significant improvements in performance reported. For instance, co-doping with tungsten (W) and erbium (Er) has been shown to tune the electronic structure of RuO₂ by redistributing charge. This modification prohibits the formation of soluble Ru species with oxidation states higher than 4+ and lowers the adsorption energies for oxygen intermediates. nih.gov A representative catalyst, W₀.₂Er₀.₁Ru₀.₇O₂-δ, exhibited a very low overpotential of 168 mV to achieve a current density of 10 mA cm⁻² and demonstrated remarkable stability for 500 hours in an acidic electrolyte. nih.gov
Interstitial doping with silicon (Si) has also been shown to be an effective strategy. The Si-RuO₂-0.1 catalyst displayed high activity and stability, with a negligible degradation rate over an 800-hour test. nih.govresearchgate.net The interstitial silicon is believed to stabilize the highly active Ru sites while suppressing the oxidation of the lattice oxygen, which is a primary degradation pathway. nih.govresearchgate.net Similarly, doping with neodymium (Nd) has been shown to improve activity by moderately decreasing the d-band center energy, which balances the adsorption and desorption of oxygen intermediates. researchgate.net
Bimetallic doping with manganese (Mn) and iron (Fe) has also yielded promising results. A codoped catalyst with a Mn/Fe molar ratio of 1 exhibited a lower Tafel slope (41 mV dec⁻¹) compared to pure RuO₂ (64 mV dec⁻¹), indicating enhanced OER kinetics. acs.org X-ray photoelectron spectroscopy (XPS) analysis of these materials suggests that the oxygen vacancy concentration and the valency of the manganese are key factors influencing the OER activity. acs.org
Interactive Data Table: Performance of Doped Ruthenium(IV) Oxide Hydrate for OER
| Dopant(s) | Overpotential @ 10 mA cm⁻² | Stability | Electrolyte | Reference |
|---|---|---|---|---|
| W, Er | 168 mV | 500 hours | 0.5 M H₂SO₄ | nih.gov |
| Si | 226 mV | 800 hours | Acidic | nih.govresearchgate.net |
| Nd | 211 mV | - | 0.5 M H₂SO₄ | researchgate.net |
Operando Characterization of Catalytic Sites under Reaction Conditions
To gain a fundamental understanding of the catalytic sites of ruthenium(IV) oxide hydrate during the OER, it is essential to characterize the material under operating conditions. Operando techniques, which probe the catalyst while the electrochemical reaction is in progress, are invaluable for this purpose. acs.org
Operando X-ray absorption spectroscopy (XAS) is a powerful tool for tracking the electronic and structural evolution of the catalyst. nih.govresearchgate.net By applying XAS during the OER, researchers can monitor changes in the oxidation state of ruthenium and the chemical environment of the oxygen atoms. nih.govacs.org These studies have shown that as the applied potential increases, the Ru M₃ white line peak in the XAS spectrum shifts to higher excitation energies, indicating an increase in the Ru oxidation state. acs.org At the onset of the OER, the average oxidation state of ruthenium approaches Ru⁴⁺. nih.govacs.org
In conjunction with XAS, other operando techniques such as electrochemical scanning electron microscopy (EC-SEM) can be used to follow the morphological evolution of the catalyst. nih.govresearchgate.net This combination of techniques allows for a comprehensive picture of the oxidation events that lead to the formation of the active OER structure. researchgate.net The data from operando studies have revealed that a significant fraction of the hydroxide (B78521) groups in the hydrated oxide are deprotonated under OER conditions, leading to a highly oxidized active material. nih.govresearchgate.net This oxidation is not confined to the Ru atoms but also involves the oxygen lattice, a phenomenon that is particularly pronounced in amorphous RuOₓ. nih.govresearchgate.net
Synchrotron-based in situ surface X-ray scattering, coupled with density functional theory (DFT) calculations, has been used to verify the presence of adsorbate intermediates on specific crystallographic surfaces of RuO₂ at OER-relevant potentials. dtu.dk Furthermore, in situ Fourier transform infrared (FT-IR) spectroscopy has been employed to detect the formation of peroxo-like species at these potentials, providing further evidence for the reaction mechanism at specific catalytic sites. dtu.dk
Performance in Acidic and Alkaline Media
Ruthenium(IV) oxide hydrate is recognized as a benchmark electrocatalyst for the OER, particularly in acidic electrolytes, where it exhibits high reactivity. rsc.org Its performance, however, is often hampered by poor stability in acidic media due to the dissolution of ruthenium, especially at high potentials. researchgate.net The development of active and durable OER electrocatalysts for proton exchange membrane (PEM) electrolyzers, which operate in acidic conditions, remains a significant challenge. researchgate.net
In acidic media, such as 0.5 M H₂SO₄, doped ruthenium oxides have shown impressive performance. For example, a W and Er co-doped RuO₂ catalyst required an overpotential of only 168 mV to achieve a current density of 10 mA cm⁻². nih.gov An Nd-doped RuO₂ catalyst exhibited an overpotential of 211 mV at the same current density in 0.5 M H₂SO₄. researchgate.net While highly active, the stability of Ru-based catalysts in acidic environments is a primary concern, with dissolution often occurring at potentials where the OER is active. acs.org
The choice of electrolyte can significantly influence the reaction mechanism and the stability of the catalyst. The degradation of RuO₂ in acidic media is often attributed to the overoxidation of Ru to soluble RuO₄ species. researchgate.net Strategies to improve stability, such as doping, often aim to suppress these dissolution pathways. nih.govnih.gov
Other Electrochemical Sensing and Conversion Applications
Ruthenium(IV) oxide hydrate (RuO₂·xH₂O) exhibits a unique combination of properties, including mixed electronic-ionic conductivity, high surface area, and catalytic activity, making it a versatile material in various electrochemical applications beyond supercapacitors. These applications range from chemical sensors and electrocatalysis to components in energy conversion devices like fuel cells.
Ruthenium(IV) oxide hydrate has proven to be a highly effective material for the mediation layer in solid-contact ion-selective electrodes (ISEs). The performance of these electrodes is critically dependent on the electrical capacitance of this layer, which ensures a stable and rapid potentiometric response.
Research Findings: Studies comparing the hydrous and anhydrous forms of ruthenium dioxide (RuO₂) have demonstrated the superiority of the hydrated form. The structural water in RuO₂·xH₂O creates a large inner surface and additional pathways for ion transport. This results in a porous microstructure with loosely packed, minute grains, which is a favorable feature for potentiometric sensors. nih.govbohrium.com
Potentiometric and electrochemical tests on potassium-selective electrodes (K⁺-ISM) have shown that the use of a hydrous ruthenium dioxide solid-contact layer leads to significantly higher electrical capacitance. nih.gov This high capacitance contributes to a more stable potential, with a minimal potential drift of just 0.0015 mV/h, and a faster response time of only a few seconds. nih.gov The porous structure and small grain size of the hydrated form provide a high surface area and excellent charge-transfer characteristics, making it a standout material for ISE mediation layers. nih.gov
| Property | Anhydrous RuO₂ | Hydrous RuO₂·xH₂O |
| Structure | Densely packed, larger grains | Loosely packed, minute grains |
| Porosity | Low microporosity | Substantial hydrated macropores |
| Electrical Capacitance | Lower | High (up to 1.2 mF) |
| Potential Stability | Less stable | Highly stable (drift of 0.0015 mV/h) |
| Response Time | Slower | Faster (a few seconds) |
| Linear Range (K⁺) | Narrower | Wider (up to 10⁻⁶ M K⁺) |
This table summarizes the comparative properties of anhydrous and hydrous ruthenium dioxide as solid contacts in ion-selective electrodes. nih.gov
Ruthenium(IV) oxide is recognized as one of the most suitable metal oxides for fabricating pH-sensitive electrodes. Its advantages include high sensitivity that is close to the theoretical Nernstian behavior, a wide pH detection range, rapid response, chemical stability, and resistance to corrosive environments. mdpi.comnih.gov
Research Findings: Electrodes fabricated from ruthenium oxide demonstrate a near-Nernstian response, which is the ideal behavior for a pH sensor. For example, sensors made from RuOₓ nanorods have shown a sensitivity of -58.05 mV/pH. mdpi.comutwente.nl Screen-printed RuO₂ electrodes sintered at 800-900°C also exhibit excellent linearity and sensitivity close to the theoretical value. mdpi.com Research indicates that a lower sintering temperature can improve the adhesion of the RuO₂ layer and result in a negligible response to other interfering ions. mdpi.comresearchgate.net
These sensors are characterized by their fast response times, often within seconds, and low long-term drift. nih.govmdpi.com A preconditioned RuOₓ electrode stored in liquid exhibited a drift of -0.8 mV/h. mdpi.comutwente.nl Furthermore, they show good selectivity against common interfering ions such as lithium, sulfate, chloride, and calcium, making them reliable for water quality monitoring and other non-biological applications. mdpi.comresearchgate.net
| Sensor Type | Sensitivity (mV/pH) | Response Time | Potential Drift | pH Range |
| RuOₓ Nanorods | -58.05 | < 2 seconds | -0.8 mV/h | 4 - 10 |
| Screen-Printed RuO₂ | Close to Nernstian | Fast | Low | - |
| RuO₂/IrO₂ Coated Titanium | -50.8 | 4.0 - 13.5 seconds | 1.5 mV/day | 2 - 12 |
This table presents the performance characteristics of various ruthenium oxide-based potentiometric pH sensors. mdpi.comnih.govmdpi.comutwente.nl
In the context of direct methanol (B129727) fuel cells (DMFCs), platinum-ruthenium catalysts are considered the most effective for the electrooxidation of methanol. mdpi.com The role of ruthenium, often in the form of hydrous ruthenium oxide, is to mitigate the poisoning effect of carbon monoxide (CO), an intermediate product that strongly adsorbs on and deactivates platinum surfaces. mdpi.comlew.ro
Research Findings: The catalytic enhancement is explained by a bifunctional mechanism. Methanol adsorbs on the platinum sites and is dehydrogenated. Simultaneously, hydrous ruthenium oxide provides hydroxyl species (OH) at a lower potential than platinum alone. lew.ro These OH species facilitate the oxidation of the adsorbed CO to carbon dioxide (CO₂), thereby freeing up the platinum active sites for further methanol oxidation. lew.ro The presence of amorphous and hydrated RuO₂ is crucial for this process. lew.ro
Composite catalysts, such as platinum supported on RuO₂ nanofibers, have demonstrated superior performance compared to commercial Pt/C catalysts. One study reported a high anodic current density of 641.7 mA mg⁻¹ for a Pt/RuO₂ nanofiber composite, along with excellent electrocatalytic stability. rsc.org This improved performance is attributed to the high dispersion of the platinum catalyst and the bifunctional effect provided by the ruthenium oxide support. rsc.org
| Catalyst | Anodic Current Density | Key Feature |
| Pt/RuO₂ Nanofibers | 641.7 mA mg⁻¹ | High IF/IB ratio of 1.9, excellent stability. |
| Pt₀.₆Ru₀.₄Oᵧ | High catalytic activity | Amorphous and hydrated RuO₂ donates OH species. |
This table highlights the performance of ruthenium oxide-containing catalysts in the methanol oxidation reaction. lew.rorsc.org
Ruthenium-based catalysts are receiving significant attention as cost-effective and efficient alternatives to platinum for the hydrogen evolution reaction (HER), a critical process in water electrolysis for hydrogen production. mdpi.comresearchgate.net Ruthenium's lower cost combined with a HER performance that can be similar to platinum makes it a promising candidate for large-scale applications. mdpi.comresearchgate.net
Research Findings: Ruthenium-based catalysts have demonstrated the ability to trigger proton reduction with minimal overpotential and fast kinetics. americanelements.com For instance, a composite catalyst of Ru-WO₂.₇₂ achieved a low overpotential of 40 mV at a current density of 10 mA cm⁻² with only a small (2.73 wt%) loading of ruthenium. mdpi.com In another study, RuO₂ used as a catalyst on composite cuprous oxide photocathodes showed much-improved stability compared to platinum nanoparticles, retaining 94% stability after 8 hours of operation. These photocathodes achieved sustained photocurrents close to 5 mA cm⁻².
The effectiveness of Ru-based catalysts stems from having hydrogen bonding energy similar to platinum. researchgate.net However, unlike platinum, ruthenium's surface properties can be engineered to enhance water dissociation, which is particularly beneficial for HER in alkaline and neutral conditions. mdpi.comresearchgate.net
| Catalyst System | Overpotential @ 10 mA cm⁻² | Stability |
| Ru-WO₂.₇₂ | 40 mV | Stable for 10 hours in 0.5 M H₂SO₄. |
| RuO₂ on Cu₂O photocathode | - | 94% stability after 8 hours. |
This table summarizes the performance of select ruthenium-based catalysts in the hydrogen evolution reaction. mdpi.com
Research Findings: Ruthenium pyrochlores, such as Pb₂Ru₂O₇ and Bi₂Ru₂O₇, have shown desirable characteristics for SOFC cathodes. researchgate.net Lead ruthenate (Pb₂Ru₂O₇) exhibits high metallic electrical conductivity of over 2 x 10³ S·cm⁻¹. researchgate.net These pyrochlore (B1171951) materials demonstrate low cathodic overpotential even at 800°C and show no adverse reaction with the commonly used yttria-stabilized zirconia electrolyte at 900°C. researchgate.net
Modifying the composition, for example by substituting bismuth into the lead ruthenate structure (Pb₂Ru₂₋ₓBiₓO₇), has been shown to optimize performance. The composition Pb₂Ru₁.₈Bi₀.₂O₇ exhibited the lowest polarization resistance of 0.12 Ω·cm² at 800°C, indicating high catalytic activity for oxygen reduction. researchgate.net This makes ruthenium-based oxides promising candidates for developing efficient and stable cathodes for the next generation of solid oxide fuel cells. researchgate.netmtixtl.com
| Material | Type | Electrical Conductivity | Polarization Resistance (800°C) |
| Pb₂Ru₂O₇ | Pyrochlore | > 2 x 10³ S·cm⁻¹ | - |
| Pb₂Ru₁.₈Bi₀.₂O₇ | Pyrochlore | - | 0.12 Ω·cm² |
| Bi₂Ru₂O₇ | Pyrochlore | High | Low cathodic overpotential |
This table shows the electrochemical properties of ruthenium-based pyrochlore oxides as cathode materials for SOFCs. researchgate.net
Theoretical and Computational Studies of Ruthenium Iv Oxide Hydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and reactivity of ruthenium(IV) oxide and its hydrated forms. DFT calculations provide insights into the atomic and electronic structure, which are crucial for understanding the material's catalytic and electrochemical properties.
Studies using DFT have successfully predicted the lattice parameters of anhydrous RuO₂, which are in good agreement with experimental results, typically with a variance of less than 1.4%. matec-conferences.org For hydrous ruthenium oxide, DFT calculations help in understanding the arrangement of water molecules and hydroxyl groups within the amorphous structure and their influence on the electronic properties.
The electronic structure of RuO₂ is characterized by the strong hybridization of Ru 4d and O 2p orbitals. The states near the Fermi level are primarily dominated by the Ru t2g orbitals. arxiv.org These calculations reveal a metallic character for crystalline RuO₂, which is essential for its application as an electrode material. The density of states (DOS) analyses show a pseudo-gap at the Fermi energy, suggesting a degree of structural stability. matec-conferences.org
DFT calculations are also employed to investigate the reactivity of ruthenium(IV) oxide hydrate (B1144303), particularly in the context of electrocatalysis, such as the oxygen evolution reaction (OER). acs.org By modeling the adsorption of reaction intermediates on the oxide surface, DFT can help identify the active sites and reaction mechanisms. These theoretical analyses indicate that the surface becomes increasingly deprotonated as the applied potential increases. acs.org
Interactive Data Table: Calculated Properties of Ruthenium Oxide
Below is an interactive table summarizing key parameters of ruthenium oxide obtained from DFT calculations.
| Property | Calculated Value (DFT) | Experimental Value | Reference |
| Lattice Parameter 'a' (Å) | 4.49 | ~4.50 | matec-conferences.org |
| Lattice Parameter 'c' (Å) | 3.11 | ~3.10 | matec-conferences.org |
| Band Gap (eV) | Underestimated by DFT | ~1.2 | materialsproject.org |
| Magnetic Moment (μB) | 0.000 | Paramagnetic | materialsproject.org |
Modeling of Electron and Proton Transport within Hydrous Architectures
The high capacitance of hydrous ruthenium oxide is attributed to its ability to conduct both electrons and protons. researchgate.net Computational models are essential for understanding the complex mechanisms of charge transport in these amorphous and hydrated structures.
Proton Transport: Proton transport in RuO₂·xH₂O is believed to occur via a Grotthuss-type mechanism, where protons hop between adjacent water molecules and hydroxyl groups within the hydrous architecture. nih.govnih.gov The structural water is crucial for this process, forming a network for proton conduction. electrochem.org Modeling studies have shown that the activation energy for proton diffusion is correlated with the specific capacitance, with lower activation energies leading to higher capacitance. electrochem.org The local structure and the amount of structural water significantly impact the efficiency of proton transport. electrochem.org
Electron Transport: Electron transport occurs through the network of RuO₆ octahedra. researchgate.net In the amorphous, hydrous material, the Ru-Ru distance and the degree of local order influence the electronic conductivity. electrochem.org Proton insertion into the bulk of the material can cause local structural changes, which in turn affect electron transport. electrochem.org The broadening of selected area electron diffraction (SAED) patterns after proton insertion indicates a decrease in local order. electrochem.org
Simulation of Structure-Property Relationships and Electrochemical Behavior
Simulations play a critical role in establishing relationships between the atomic-scale structure of ruthenium(IV) oxide hydrate and its macroscopic electrochemical properties, such as capacitance and cyclic stability. The amorphous nature and variable water content of this material make experimental characterization challenging, highlighting the importance of computational approaches. researchgate.net
It has been found that amorphous RuO₂·xH₂O exhibits higher specific capacitance than its crystalline counterpart. researchgate.net Simulations help to explain this by revealing that the disordered structure of the hydrous material provides more accessible sites for proton insertion and redox reactions. The presence of structural water enhances interparticle distances, which can improve ion transport pathways. researchgate.net
Molecular dynamics (MD) simulations can be used to model the dynamic behavior of water and protons within the oxide matrix. These simulations provide insights into how the structure evolves during charging and discharging cycles. For instance, simulations can track the changes in Ru-O and Ru-Ru bond distances and coordination numbers as a function of the state of charge.
The specific capacitance of RuO₂·xH₂O is highly dependent on the annealing temperature during its synthesis. researchgate.net Computational models can correlate these changes in capacitance with structural transformations, such as the transition from an amorphous to a crystalline phase and the loss of structural water at higher temperatures. A specific capacitance as high as 720 F/g has been measured for the amorphous powder formed at 150°C. researchgate.net
Interactive Data Table: Structure-Capacitance Correlation
This table illustrates the relationship between the water content and the electrochemical performance of hydrous ruthenium oxide.
| Material | Water Content (x in RuO₂·xH₂O) | Specific Capacitance (F/g) | Key Structural Feature | Reference |
| Amorphous Hydrous RuO₂ | ~0.5 | ~720 | Disordered, high proton accessibility | researchgate.net |
| Partially Crystalline RuO₂ | ~0.3 | Lower than amorphous | Increased local order, less structural water | acs.org |
| Anhydrous Crystalline RuO₂ | 0 | Significantly lower | Rutile structure, limited proton conduction | acs.org |
Computational Analysis of Redox Chemistry and Oxidation State Changes
The charge storage mechanism in ruthenium(IV) oxide hydrate involves reversible redox reactions where the oxidation state of ruthenium changes. Computational analysis is instrumental in understanding these complex redox processes at an atomic level.
During the charging and discharging process, it is believed that the ruthenium centers undergo transitions between different oxidation states, such as Ru(III) and Ru(IV). researchgate.net However, distinguishing between these oxidation states in the amorphous hydrous material using experimental techniques like X-ray Absorption Near Edge Structure (XANES) can be challenging. researchgate.net Computational methods, such as DFT, can help to interpret experimental spectra and provide a more detailed picture of the electronic changes occurring during redox reactions.
Operando studies, which combine experimental measurements with theoretical calculations, have been used to track the changes in the Ru oxidation state as a function of the applied potential. acs.org These studies show that the average oxidation state of ruthenium increases with increasing potential, reaching Ru⁴⁺ at the onset of the oxygen evolution reaction, with the possible formation of a small fraction of Ru⁵⁺. acs.org
Computational analysis of the Ru 3d and 3p core level spectra from X-ray Photoelectron Spectroscopy (XPS) can also provide information about the oxidation state. researchgate.net Shifts in the binding energy of these core levels are indicative of changes in the chemical environment and oxidation state of the ruthenium atoms. acs.org With an increase in applied potential, the Ru 3d₅/₂ peak shifts to higher binding energy and broadens, confirming the oxidation of ruthenium. acs.org
Furthermore, theoretical models can simulate the thermodynamics and kinetics of the redox reactions, providing insights into the charge transfer processes. nih.gov For instance, in the context of reactions involving hydride transfer, computational studies can help to elucidate the reaction mechanism and determine the rate-determining steps. mdpi.com
Structure Performance Relationships in Ruthenium Iv Oxide Hydrate Systems
Correlation between Hydration Level and Electrochemical Performance
The degree of hydration in ruthenium(IV) oxide hydrate (B1144303) (RuO₂·nH₂O) is a critical parameter that significantly influences its electrochemical properties, particularly its specific capacitance in supercapacitor applications. The amount of water incorporated into the material's structure is not a monotonic function of performance; instead, an optimal hydration level exists that maximizes charge storage capabilities.
Research has consistently shown that the specific capacitance of hydrous ruthenium oxide is highly dependent on the water content, which can be controlled by annealing temperature. researchgate.netsc.edu Unannealed, highly hydrated ruthenium oxide, with approximately two water molecules per RuO₂ unit, exhibits a substantial specific capacitance. researchgate.netsc.edu As the material is annealed at increasing temperatures, it gradually loses water. This dehydration process initially leads to an increase in specific capacitance, reaching a peak value at an optimal water content. For instance, a maximum specific capacitance of 720 F/g has been reported for RuO₂·0.5H₂O, achieved after annealing at 150°C. researchgate.netsc.edu Further heating beyond this optimal temperature results in a sharp decline in specific capacitance as the material transitions towards its anhydrous, crystalline form. sc.edubohrium.com
The following table summarizes the relationship between annealing temperature, water content, and specific capacitance for ruthenium(IV) oxide hydrate, based on findings from various studies.
Table 1: Effect of Annealing Temperature on Water Content and Specific Capacitance of RuO₂·nH₂O
Annealing Temperature (°C) Approximate Formula Specific Capacitance (F/g) Reference Unannealed RuO₂·2.32H₂O 527 [16, 27] 100 RuO₂·0.5H₂O 190 150 RuO₂·0.5H₂O 720 [16, 27] 175 - ~700 researchgate.net 200 - 170 300 - 120 400 - 87
Table 2: Impact of Particle Size on the Performance of Ruthenium(IV) Oxide-Based MaterialsRole of Surface Chemistry and Functional Groups (e.g., Hydroxyls)
The surface chemistry of ruthenium(IV) oxide hydrate, particularly the presence of hydroxyl (-OH) functional groups, is integral to its electrochemical performance. These surface groups are not merely passive components but actively participate in the charge storage and catalytic mechanisms.
Surface hydroxyl groups are fundamental to the pseudocapacitive behavior of RuO₂·nH₂O. researchgate.netThey act as active sites for the reversible redox reactions involving proton exchange with the electrolyte. The hydroxylated oxide surface behaves as a Brønsted acid, facilitating proton transfer, which is a key step in the charge storage process. researchgate.netNeutron scattering studies have confirmed that the surface of optimal RuO₂·nH₂O (with x ≈ 0.5-0.7) is fully hydroxylated, consisting largely of Ru-OH groups with some hydrogen-bonded water. stfc.ac.ukThis hydroxylated surface provides a pathway for proton transport via a Grotthuss-type mechanism, where a proton can hop between adjacent hydroxyl groups and coordinated water molecules. stfc.ac.uk In the context of electrocatalysis, such as the oxygen evolution reaction (OER), surface hydroxylation also plays a significant role. acs.orgDFT calculations have shown that surface hydroxylation can lower the reaction barrier for the OER on RuO₂. acs.orgInterestingly, the catalytic activity shows a non-monotonic relationship with the degree of hydroxylation, with a moderate level of hydroxyl coverage being most beneficial for OER activity and stability. acs.orgThe incorporation of lattice hydroxyls can also induce structural distortions, such as increasing the Ru-Ru distance, which can facilitate the turnover of Ru oxidation states and enhance catalytic activity. acs.orgresearchgate.net The presence of these functional groups underscores the importance of the "hydrous" component of the material, as it is the interaction between the oxide surface and water-derived species that gives rise to its unique and highly desirable electrochemical properties.
Impact of Porosity and Morphology on Charge Transfer and Ion Diffusion Kinetics
A porous structure is highly desirable as it allows for effective penetration of the electrolyte into the electrode material, maximizing the utilization of the active surface area. tandfonline.comMesoporous structures, in particular, offer a good balance between high surface area and accessible pores that facilitate rapid ion transport. researchgate.netWhen RuO₂·nH₂O is incorporated into a porous host, such as mesoporous carbon, the resulting composite can exhibit high specific capacitance. researchgate.netelsevierpure.comHowever, high loading of the oxide within the pores can lead to pore narrowing, which increases the electrolyte resistance within the pores and hinders ionic motion, thereby decreasing the rate capability. researchgate.netelsevierpure.com The morphology of the RuO₂·nH₂O particles themselves also influences performance. For instance, materials with a network-like or nanograin morphology can provide interconnected pathways for electron transport while maintaining a high surface area for electrolyte interaction. electrochemsci.orgresearchgate.netThe resistance to ion diffusion within the pores of the electrode material can be a limiting factor, especially at high charge-discharge rates. scientificarchives.comElectrochemical impedance spectroscopy (EIS) is a valuable technique for probing these transport limitations. Studies have shown that a low series resistance, which includes the resistance of the electrolyte within the pores, is crucial for good high-rate performance. researchgate.netias.ac.in Ultimately, the optimization of porosity and morphology aims to minimize the diffusion path lengths for both ions and electrons, ensuring that the charge-transfer reactions can occur rapidly and efficiently throughout the electrode structure. acs.orgThis is essential for developing RuO₂·nH₂O-based devices that can deliver high power.
Table 3: Chemical Compounds Mentioned
Compound Name Chemical Formula Ruthenium(IV) oxide hydrate RuO₂·nH₂O Ruthenium(IV) oxide RuO₂ Ruthenium(III) acetylacetonate (B107027) C₁₅H₂₁O₆Ru Sulfuric Acid H₂SO₄
Environmental and Industrial Catalytic Applications
Catalytic Degradation of Organic Pollutants in Water Remediation
Ruthenium(IV) oxide hydrate (B1144303) plays a significant role as a catalyst in advanced oxidation processes for the degradation of persistent organic pollutants in water. Its efficacy stems from its ability to activate various oxidants, such as peroxymonosulfate, to generate highly reactive sulfate radicals. These radicals are potent oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances.
Research has demonstrated the application of supported ruthenium catalysts for the degradation of phenols in water. For instance, a supported ruthenium catalyst can activate peroxymonosulfate to generate sulfate radicals for phenol oxidation. dntb.gov.ua The catalytic system's performance is influenced by factors such as catalyst loading, oxidant concentration, temperature, and the initial pH of the solution. Studies have shown that under optimized conditions, a high percentage of phenol degradation can be achieved.
The mechanism involves the adsorption of the organic pollutant and the oxidant onto the surface of the ruthenium catalyst. The ruthenium species facilitate the decomposition of the oxidant, leading to the formation of sulfate radicals. These radicals then attack the adsorbed organic molecules, initiating a series of oxidation reactions that lead to their mineralization. The use of mesoporous ruthenium oxide decorated graphene oxide has also been explored as a visible-light-driven photocatalyst for the degradation of organic pollutants, highlighting the versatility of ruthenium-based materials in water remediation. dntb.gov.ua
Table 1: Factors Influencing Catalytic Degradation of Phenol
| Parameter | Effect on Degradation Efficiency | Notes |
|---|---|---|
| Catalyst Dosage | Increases with higher dosage up to an optimal point | Excessive catalyst can lead to scavenging of radicals. |
| Oxidant Concentration | Increases with higher concentration | High levels of oxidant can also have a scavenging effect. |
| Temperature | Higher temperatures generally increase reaction rates | Leads to faster degradation of pollutants. |
| Initial pH | Efficiency is pH-dependent | Optimal pH range varies depending on the specific pollutant and catalyst system. |
Applications in Chlorine Production and Other Industrial Processes
Ruthenium(IV) oxide is a cornerstone catalyst in the electrochemical industry, particularly for the production of chlorine. It is extensively used as a primary component for coating titanium anodes, which are employed in the chlor-alkali process for the electrolytic production of chlorine and sodium hydroxide (B78521) from brine. wikipedia.org These anodes are often referred to as Dimensionally Stable Anodes (DSAs). The RuO₂ coating provides high catalytic activity for the chlorine evolution reaction and exhibits excellent stability in the harsh, corrosive environment of the process. wikipedia.org
The compound is also central to the Sumitomo-Deacon process, which produces chlorine through the oxidation of hydrogen chloride. wikipedia.org In this process, a supported ruthenium oxide catalyst facilitates the reaction between hydrogen chloride gas and oxygen to yield chlorine and water. The catalyst's high activity and stability contribute to the efficiency of this process. google.com Supported ruthenium oxide catalysts are typically prepared by impregnating a carrier, such as titanium oxide or α-alumina, with a ruthenium compound like ruthenium chloride hydrate, followed by drying and calcination. google.comgoogle.com
The effectiveness of the catalyst is dependent on several factors, including the method of preparation and the nature of the support material. Research focuses on developing catalysts with high thermal stability and a long operational lifetime to ensure stable and continuous chlorine production. wipo.int
Table 2: Comparison of Chlorine Production Processes Utilizing Ruthenium Catalysts
| Process | Catalyst Form | Role of Ruthenium(IV) Oxide | Key Advantage |
|---|---|---|---|
| Chlor-Alkali Process | Coating on Titanium Anodes (DSAs) | Electrocatalyst for chlorine evolution | High catalytic activity and stability in corrosive environments. wikipedia.org |
| Sumitomo-Deacon Process | Supported Catalyst (e.g., on Titania) | Catalyst for oxidation of hydrogen chloride | Enables efficient chlorine production from HCl feedstock. wikipedia.orggoogle.com |
Heterogeneous Catalysis in Gas-Phase Reactions (e.g., Fischer-Tropsch, Haber-Bosch)
Ruthenium(IV) oxide is a precursor for highly active catalysts used in significant gas-phase industrial processes, including the Fischer-Tropsch synthesis and the Haber-Bosch process. wikipedia.org
Fischer-Tropsch Synthesis: In the Fischer-Tropsch (F-T) process, syngas (a mixture of carbon monoxide and hydrogen) is converted into liquid hydrocarbons. Ruthenium-based catalysts are known for their high activity and selectivity towards long-chain hydrocarbons at relatively low temperatures. nacatsoc.org While metallic ruthenium is the active phase, it is often prepared from precursors like ruthenium(IV) oxide. The support material, such as titania or silica, plays a crucial role in the catalyst's performance. google.com The introduction of promoters, like zirconium dioxide, can create interfacial sites that enhance the catalytic activity and influence the product distribution. nih.gov Research has shown that aqueous-phase F-T synthesis using ruthenium nanocluster catalysts can exhibit unprecedented activity, significantly higher than conventional supported ruthenium catalysts. nacatsoc.org
Haber-Bosch Process: The Haber-Bosch process synthesizes ammonia (B1221849) from nitrogen and hydrogen. While iron-based catalysts are traditionally used, ruthenium-based catalysts are significantly more active, especially at lower temperatures and pressures. mdpi.com This allows for improved energy efficiency and a reduced environmental impact. rsc.org The activity of ruthenium catalysts can be substantially enhanced by using suitable support materials and promoters. For instance, cesium and barium have been identified as effective promoters for ruthenium catalysts supported on praseodymium oxide, leading to a more than five-fold increase in activity compared to the unpromoted catalyst. mdpi.com The development of catalysts that overcome issues like hydrogen poisoning at lower temperatures is a key area of research, with novel core-shell structures showing promise for highly efficient ammonia synthesis. thechemicalengineer.com
Table 3: Performance of Ruthenium-Based Catalysts in Gas-Phase Reactions
| Process | Catalyst System Example | Operating Conditions | Key Findings |
|---|---|---|---|
| Fischer-Tropsch | ZrO₂-promoted Ru/SiO₂ | 260 °C, 5 bar | ZrO₂ promoter notably enhanced catalytic activity and influenced product selectivity. nih.gov |
| Fischer-Tropsch | Aqueous Ruthenium Nanoclusters | 150 °C, 3 MPa | Activity was up to 35 times higher than a conventional Ru/SiO₂ catalyst. nacatsoc.org |
| Haber-Bosch | Barium and Cesium promoted Ru/Pr₂O₃ | Low temperature and pressure | More than five-fold increase in activity compared to the unpromoted catalyst. mdpi.com |
| Haber-Bosch | Ru/Ba-Ca(NH₂)₂ | 260 °C | Synthesis rate was ~100 times higher than a conventional Cs-Ru/MgO catalyst. thechemicalengineer.com |
Emerging Trends and Future Research Directions for Ruthenium Iv Oxide Hydrate
Development of Novel Synthesis Routes for Tailored Morphologies and Compositions
The performance of ruthenium(IV) oxide hydrate (B1144303) is intrinsically linked to its physical and chemical characteristics, such as particle size, crystallinity, and hydration level. wikipedia.org Consequently, significant research efforts are directed towards developing synthesis methods that allow for precise control over these parameters.
Recent advancements have demonstrated the use of template-assisted sol-gel techniques to produce RuO₂ nanowires, offering a high surface area and a crystalline structure after heat treatment. acs.org Another approach involves a simple precipitation process using surfactants like sodium octanoate (B1194180) to synthesize RuO₂ nanoparticles with controlled size, achieving an average particle size of 50 nm. ijnnonline.net These methods aim to create tailored nanostructures, such as nanowires and nanoparticles, which can enhance the material's performance in various applications. acs.orgijnnonline.net The development of these synthesis protocols is crucial for producing materials with optimized properties for specific applications, such as catalysis and energy storage. ijnnonline.net
Furthermore, the spontaneous growth of noble metal nanostructures on hydrous RuO₂ has been observed, driven by the disordered structure and oxygen vacancies of the oxide. rsc.org This opens up new possibilities for creating multicomponent nanomaterials with unique catalytic properties. rsc.org
Table 1: Comparison of Synthesis Methods for Ruthenium(IV) Oxide Hydrate
| Synthesis Method | Resulting Morphology | Key Advantages |
|---|---|---|
| Template-Assisted Sol-Gel | Nanowires | High surface area, crystalline structure. acs.org |
| Precipitation with Surfactant | Nanoparticles (avg. 50 nm) | Simple process, controlled particle size. ijnnonline.net |
Application of Advanced In Situ/Operando Characterization Techniques
To unravel the complex mechanisms underlying the performance of ruthenium(IV) oxide hydrate, particularly during electrochemical processes, researchers are increasingly employing advanced in situ and operando characterization techniques. These methods provide real-time insights into the structural and electronic changes of the material under operational conditions. cip.com.cnnih.gov
Techniques such as in situ Raman spectroscopy, synchrotron-based Fourier-transform infrared spectroscopy (SR-FTIR), and extended X-ray absorption fine structure (EXAFS) are being used to monitor the material's behavior during reactions like the chlorine evolution reaction. researchgate.net For instance, in situ X-ray absorption spectroscopy (XAS) has been utilized to analyze the changes in ruthenium's valence state, phase composition, and bonding environment during lithiation and delithiation cycles in batteries. sciengine.com These advanced characterization tools are indispensable for understanding the dynamic nature of the catalyst and its interaction with the electrolyte, which is crucial for designing more efficient and stable materials. cip.com.cnnih.gov
Rational Design and Optimization of Doped and Composite Materials
To enhance the intrinsic properties of ruthenium(IV) oxide hydrate and reduce its cost, a significant trend involves the rational design of doped and composite materials. researchgate.netnih.gov Doping with other metals or creating composites with other materials can synergistically improve catalytic activity, stability, and electronic properties. researchgate.netnih.gov
Recent research has also explored the development of Ga-doped RuO₂ catalysts, which show enhanced OER performance due to modulated Ru-O bond covalency. researchgate.net Another innovative approach involves the creation of RuO₂–NiO heterojunctions, which can be used to modulate the band structure of the semiconductor materials for applications like gas sensing. acs.org
Expanding Applications in Next-Generation Energy Conversion and Storage Systems
While ruthenium(IV) oxide hydrate is well-established in supercapacitors, its potential in other next-generation energy conversion and storage systems is a major area of current research. wikipedia.org Its excellent charge storage capabilities and catalytic properties make it a promising candidate for a variety of advanced energy applications.
One significant area of exploration is its use in fuel cells and as a catalyst for the Fischer-Tropsch and Haber-Bosch processes. wikipedia.org Furthermore, its high charge transfer capability makes it a suitable active material for supercapacitors, with capacities reaching up to 650 F/g in sulfuric acid. wikipedia.org Researchers are actively working to optimize its capacitive properties by controlling hydration, crystallinity, and particle size. wikipedia.org
Deepening Fundamental Understanding of Surface-Electrolyte Interactions
Density Functional Theory (DFT) calculations are being employed to analyze the influence of surface morphology and water coverage on adsorption energies and the degree of water deprotonation on different RuO₂ surfaces. a-z.lu These theoretical studies help in understanding the intrinsic acidity of ruthenium sites and the basicity of oxygen centers, which are critical for catalytic reactions. a-z.lu The interaction with water molecules is particularly important for understanding the oxygen evolution reaction, a key process in water splitting. a-z.lu
Experimental techniques are also being used to probe these interactions. For example, studies have shown that the amorphous nature of hydrous RuO₂ can deliver a smaller Tafel slope and lower onset potential compared to its crystalline counterpart in an acidic electrolyte, highlighting the importance of the material's structure at the interface. researchgate.net
Addressing Cost-Effectiveness and Scalability Challenges for Industrial Adoption
Despite its excellent performance, the high cost of ruthenium is a major barrier to the widespread industrial adoption of ruthenium(IV) oxide hydrate. taylorandfrancis.com Therefore, a significant research focus is on developing cost-effective synthesis methods and scalable production processes.
Strategies to reduce costs include the development of composite materials that use less ruthenium without compromising performance. For instance, creating composites with less expensive materials like cobalt has shown promise. nih.gov Additionally, optimizing the synthesis process to achieve high yields and utilize precursors efficiently is an ongoing effort.
The scalability of synthesis methods is another critical consideration. Moving from laboratory-scale batches to large-scale industrial production requires processes that are not only cost-effective but also reproducible and environmentally friendly. Research into scalable synthesis techniques, such as continuous flow reactors or simplified precipitation methods, is essential for the future commercialization of RuO₂-based technologies.
Q & A
Q. What are the standard synthesis protocols for ruthenium(IV) oxide hydrate, and how is its purity validated?
Ruthenium(IV) oxide hydrate is typically synthesized through forced hydration and oxidation of ruthenium precursors. A common method involves reacting RuCl₃ with ammonia to precipitate RuO₂·nH₂O, followed by controlled drying . Characterization methods include:
Q. How do experimental conditions (pH, temperature, redox potential) influence the synthesis of RuO₂·nH₂O?
Synthesis outcomes are highly sensitive to:
- pH : Alkaline conditions (e.g., ammonia addition) favor hydroxide precipitation, while acidic media may lead to incomplete hydration .
- Temperature : Elevated temperatures during drying reduce hydration (nH₂O), potentially forming anhydrous RuO₂ .
- Redox potential : Oxidizing agents (e.g., O₂, H₂O₂) ensure Ru remains in the +4 oxidation state, critical for structural integrity .
Q. What are the primary catalytic applications of RuO₂·nH₂O in academic research?
RuO₂·nH₂O is widely used as:
- Oxidation catalyst : Facilitates alcohol-to-ketone and amine-to-nitrile transformations in organic synthesis .
- Electrocatalyst : Enhances oxygen evolution reaction (OER) efficiency in water-splitting studies due to its conductive and redox-active properties .
Advanced Research Questions
Q. What challenges arise in structural characterization due to variable hydration (nH₂O) in RuO₂·nH₂O?
Hydration variability complicates:
- Crystallinity : Excess water disrupts long-range order, leading to amorphous phases detectable via XRD .
- Surface reactivity : Hydrated surfaces exhibit higher catalytic activity but lower thermal stability. Techniques like in situ Raman spectroscopy can monitor hydration-dependent phase transitions .
Q. How can electrochemical properties of RuO₂·nH₂O be optimized for supercapacitor applications?
Key strategies include:
- Nanostructuring : Creating high-surface-area morphologies (e.g., nanoparticles, mesoporous films) via sol-gel synthesis .
- Composite formation : Blending with conductive polymers (e.g., PEDOT:PSS) to enhance charge retention. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are critical for evaluating capacitance and charge-transfer resistance .
Q. How can researchers resolve contradictions in reported solubility data for RuO₂·nH₂O?
Discrepancies arise from hydration levels and synthesis methods:
Q. What safety protocols are essential for handling RuO₂·nH₂O given limited toxicological data?
Q. How does RuO₂·nH₂O behave under non-ambient conditions (e.g., high temperature, pressure)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
